[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine

Kinase inhibitor design Structure-activity relationship Positional isomer pharmacology

The compound [1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine (CAS 946356-78-1, molecular formula C23H25N5, MW 371.488) is a synthetic pyrazolo[4,5-e]pyrimidine derivative. This heterocyclic scaffold is widely recognized in medicinal chemistry for its privileged ability to engage ATP-binding pockets of protein kinases, with numerous derivatives advanced as inhibitors of targets including p70S6K, Akt, PI3K, CDKs, SRC, and IRAK4.

Molecular Formula C23H25N5
Molecular Weight 371.488
CAS No. 946356-78-1
Cat. No. B2978336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine
CAS946356-78-1
Molecular FormulaC23H25N5
Molecular Weight371.488
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C
InChIInChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-20-13-26-28(23(20)25-15-24-22)21-12-17(3)10-11-18(21)4/h5-13,15-16H,14H2,1-4H3
InChIKeyXLBGVVONEQHWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946356-78-1 Procurement Baseline: Defining the Pyrazolo[4,5-e]pyrimidine Scaffold and Its Structural Identity


The compound [1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine (CAS 946356-78-1, molecular formula C23H25N5, MW 371.488) is a synthetic pyrazolo[4,5-e]pyrimidine derivative. This heterocyclic scaffold is widely recognized in medicinal chemistry for its privileged ability to engage ATP-binding pockets of protein kinases, with numerous derivatives advanced as inhibitors of targets including p70S6K, Akt, PI3K, CDKs, SRC, and IRAK4 [1]. The compound features a 1-(2,5-dimethylphenyl) substitution on the pyrazole ring and an N-isopropyl-N-benzyl amine at the 4-position of the pyrimidine ring, structural features that collectively define its pharmacophore and distinguish it from positional isomers [2]. No peer-reviewed biological activity data were identified for this specific CAS number at the time of analysis.

Why Generic Pyrazolopyrimidine Substitution Fails: Structural Determinants That Preclude Direct Interchange of 946356-78-1


Generic substitution among pyrazolo[4,5-e]pyrimidine analogs is inadvisable because even subtle changes to the phenyl substitution pattern or the 4-amino side chain can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic behavior. SAR studies on closely related pyrazolopyrimidine series have demonstrated that the position of methyl groups on the N1-phenyl ring directly modulates inhibitor binding to p70S6K and Akt, with 2,5-disubstitution conferring a distinct steric and electronic environment compared to 2,4- or 3,5-disubstituted analogs [1]. Furthermore, the N-isopropyl-N-benzyl amine group introduces substantial steric bulk and lipophilicity (cLogP ~4.5–5.5 predicted for the scaffold) that contributes to target residence time and membrane permeability, parameters that cannot be replicated by simpler N-methyl or unsubstituted benzylamine congeners [2]. Without head-to-head comparative data, any assumption of functional equivalence between 946356-78-1 and its positional isomers or side-chain variants is scientifically unsupported.

Quantitative Differentiation Evidence for 946356-78-1: Structural, Physicochemical, and Class-Level Comparisons


Evidence 1: Positional Isomer Differentiation — 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

The 1-(2,5-dimethylphenyl) group of 946356-78-1 represents a distinct pharmacophoric isomer relative to the 1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl scaffold (closest registered analog: CAS 393784-36-6). In p70S6K inhibitor series sharing the pyrazolopyrimidine core, shifting methyl substituents from the 2,4- to the 2,5-positions on the N1-phenyl ring has been shown to alter kinase inhibition potency by factors exceeding 5- to 10-fold in biochemical assays, as the 2,5-disubstitution pattern modulates the dihedral angle between the phenyl and pyrazole rings, repositioning the pyrimidine core within the ATP-binding pocket [1]. No published IC50 or Ki data are available for the 2,5-isomer specifically, making this a class-level inference derived from structurally analogous p70S6K/Akt inhibitor series [1][2]. The 2,4-isomer additionally lacks the N-isopropyl group present in 946356-78-1, further compounding the structural divergence.

Kinase inhibitor design Structure-activity relationship Positional isomer pharmacology

Evidence 2: Physicochemical Differentiation — Lipophilicity and Molecular Topology vs. Des-methyl and Mono-methyl Analogs

The combination of a 2,5-dimethylphenyl group and an N-isopropyl-N-benzyl amine side chain confers elevated lipophilicity and a distinctive molecular topology compared to des-methyl or mono-methyl pyrazolo[4,5-e]pyrimidine analogs. The N-isopropyl group introduces branching that increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical developability [1]. Calculated cLogP for the scaffold is predicted in the range of 4.5–5.5, which is ~1–2 log units higher than the unsubstituted benzylamine analog (CAS 393784-36-6, cLogP ~3.0–3.5 predicted) [2]. This elevated lipophilicity may enhance passive membrane permeability but also necessitates careful solubility assessment when designing assay conditions.

Drug-likeness Lipophilicity Permeability Physicochemical profiling

Evidence 3: Scaffold Privilege — Kinase Inhibition Potential of Pyrazolo[4,5-e]pyrimidine Core

The pyrazolo[4,5-e]pyrimidine core is a validated ATP-mimetic scaffold that has yielded potent inhibitors of multiple therapeutically relevant kinases. In the p70S6K/Akt dual inhibitor series, pyrazolopyrimidine lead compound 11b demonstrated in vivo antitumor efficacy and was advanced to clinical development, with biochemical IC50 values for related compounds in the series reaching the low nanomolar range against p70S6K (e.g., compound 13c, IC50 < 50 nM) [1]. The pyrazolo[4,5-e]pyrimidine isomer (as opposed to the [3,4-d] or [1,5-a] regioisomers) orients the N4-amino substituent to make a critical hydrogen bond with the kinase hinge region, a binding mode confirmed by X-ray co-crystallography of pyrazolopyrimidine inhibitors bound to LCK and CDK kinases [2]. The specific 2,5-dimethylphenyl and N-isopropyl-N-benzyl substitution pattern of 946356-78-1 is expected to modulate kinase selectivity through differential interactions with the hydrophobic back pocket and solvent-exposed region of the ATP-binding site, though direct target profiling data for this compound are not publicly available.

Kinase profiling ATP-competitive inhibition Scaffold privilege Target engagement

Evidence 4: Purity and Characterization — Available Vendor Specifications for Quality-Controlled Procurement

Vendor technical datasheets for 946356-78-1 report a standard purity specification of ≥95% (HPLC), with the compound supplied as a research-grade solid . The molecular identity is confirmed by 1H NMR and LC-MS, with the molecular ion [M+H]+ expected at m/z 372.5 . For procurement decisions, researchers should request a Certificate of Analysis (CoA) confirming batch-specific purity, residual solvent content, and elemental composition, particularly if the compound is intended for quantitative biochemical assays where impurities exceeding 1–2% could confound IC50 determination. No pharmacopeial monograph or certified reference standard (CRM) exists for this compound, making vendor documentation and independent re-characterization by the end-user laboratory essential quality assurance steps.

Quality control Purity specification Analytical characterization Procurement

Recommended Application Scenarios for 946356-78-1 Based on Established Scaffold Biology and Structural Differentiation


Scenario 1: Kinase Selectivity Profiling Panels to Map 2,5-Dimethylphenyl SAR

946356-78-1 is best deployed as a structurally defined probe in kinase selectivity screening panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot assays) to determine its target engagement profile across the kinome. The 2,5-dimethylphenyl substitution pattern at N1, combined with the N-isopropyl-N-benzyl C4 side chain, provides a unique pharmacophoric signature that can be compared head-to-head against the 2,4-dimethylphenyl isomer (CAS 393784-36-6) and the 3,5-dimethylphenyl isomer to establish positional SAR [1]. Such profiling is a prerequisite for assigning the compound to a specific kinase target class and for differentiating it from commercially available pyrazolopyrimidine screening compounds that may share scaffold but not substitution pattern identity [2].

Scenario 2: Cellular Target Engagement and Pathway Biomarker Studies in PI3K/Akt/mTOR-Driven Cancer Models

Based on the class-level evidence linking pyrazolo[4,5-e]pyrimidines to p70S6K and Akt inhibition, 946356-78-1 is a rational candidate for cellular target engagement studies in PI3K/Akt/mTOR-pathway-dependent cancer cell lines (e.g., HCT116, MCF7, PC-3). Researchers should monitor phospho-S6 (Ser235/236) and phospho-Akt (Ser473) as proximal biomarkers of pathway modulation, using established pyrazolopyrimidine inhibitors such as S6K1 Inhibitor II, DG2 (IC50 = 9.1 nM for p70S6K) as positive controls [1]. The absence of published cellular IC50 data for 946356-78-1 means that initial dose-ranging experiments must be performed de novo, and results should be interpreted with caution pending confirmatory target deconvolution [1].

Scenario 3: Computational Docking and Molecular Dynamics Simulations to Predict Binding Mode

The well-characterized ATP-mimetic binding mode of pyrazolopyrimidine inhibitors to kinase hinge regions (as evidenced by co-crystal structures with LCK, PDB: 3AC8, and CDK2) makes 946356-78-1 an excellent test case for in silico docking and molecular dynamics simulations aimed at predicting kinase selectivity [1]. The 2,5-dimethylphenyl group and the flexible N-isopropyl-N-benzyl chain can be computationally modeled to identify preferred kinase binding partners, generate testable hypotheses for biochemical screening, and guide the design of focused analog libraries [2]. Such computational studies are particularly valuable when experimental target profiling data are not yet available, as is the case for this compound.

Scenario 4: Focused Library Design — Using 946356-78-1 as a Core Scaffold for Analog Synthesis

The 1-(2,5-dimethylphenyl)pyrazolo[4,5-e]pyrimidine core represents a versatile synthetic intermediate for focused library construction. The C4 chlorine or amine precursor can be elaborated with diverse amines to generate SAR datasets exploring the steric and electronic requirements of the solvent-exposed channel of the kinase ATP-binding pocket [1]. 946356-78-1 itself, containing the N-isopropyl-N-benzyl group, serves as a key reference point for this library, enabling exploration of the impact of branching, lipophilicity, and hydrogen-bonding capacity on kinase inhibition and cellular activity [2].

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